molecular formula C8H4BrNO3 B1523611 7-Bromobenzo[d]oxazole-2-carboxylic acid CAS No. 944898-67-3

7-Bromobenzo[d]oxazole-2-carboxylic acid

Cat. No. B1523611
M. Wt: 242.03 g/mol
InChI Key: HLHBIBCQALAVTP-UHFFFAOYSA-N
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Description

“7-Bromobenzo[d]oxazole-2-carboxylic acid” is a chemical compound with the molecular formula C8H4BrNO3 and a molecular weight of 242.03 . It is used in scientific research and has diverse applications like drug development and synthesis of novel organic compounds.


Molecular Structure Analysis

The molecular structure of “7-Bromobenzo[d]oxazole-2-carboxylic acid” consists of a benzoxazole ring substituted with a bromine atom at the 7th position and a carboxylic acid group at the 2nd position .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Bromobenzo[d]oxazole-2-carboxylic acid” include a molecular weight of 242.03 and a molecular formula of C8H4BrNO3 . It should be stored in a sealed and dry environment at 2-8°C .

Scientific Research Applications

  • Medicinal Chemistry

    • Oxazole compounds are present in various biological activities . They can bind with a widespread spectrum of receptors and enzymes easily in biological systems through various non-covalent interactions . This makes oxazole-based molecules a significant heterocyclic nucleus, which have received attention from researchers globally .
    • The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
    • Oxazole-based molecules show broad biological activities and occupy a core position in medicinal chemistry . They play a vital role in the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .
  • Bacterial Cell–Cell Communication

    • Quorum sensing is a well-known term for describing bacterial cell–cell communication . Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
    • Discovery of novel compounds which inhibit quorum sensing without being antibiotic are currently emerging fields . Some compounds showed promising quorum-sensing inhibitors .

Future Directions

Oxazole-based molecules, due to their structural and chemical diversity, are becoming a significant heterocyclic nucleus in medicinal chemistry . They show broad biological activities and occupy a core position in medicinal chemistry, showing their enormous development value . Therefore, the future directions for “7-Bromobenzo[d]oxazole-2-carboxylic acid” and similar compounds may involve further exploration of their potential therapeutic applications and the development of more efficient and eco-friendly synthetic routes .

properties

IUPAC Name

7-bromo-1,3-benzoxazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-2-1-3-5-6(4)13-7(10-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLHBIBCQALAVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696306
Record name 7-Bromo-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromobenzo[d]oxazole-2-carboxylic acid

CAS RN

944898-67-3
Record name 7-Bromo-2-benzoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944898-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-1,3-benzoxazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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